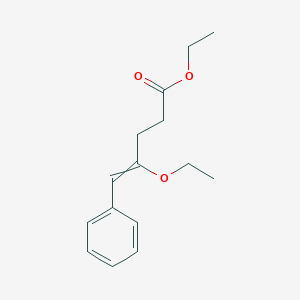
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane is a complex organic compound characterized by the presence of a nitrophenoxy group attached to a long polyether chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane typically involves the reaction of a polyether chain with 2-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Replacement of the phenoxy group with other nucleophiles.
Scientific Research Applications
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The polyether chain may facilitate the compound’s solubility and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenoxyacetic Acid: Shares the nitrophenoxy group but has a different backbone structure.
3-Benzyl-5-((2-nitrophenoxy)methyl)-dihydrofuran-2(3H)-one: Another compound with a nitrophenoxy group but with a different core structure.
Uniqueness
25-(2-Nitrophenoxy)-2,5,8,11,14,17,20,23-octaoxapentacosane is unique due to its long polyether chain, which imparts distinct physical and chemical properties. This structural feature differentiates it from other nitrophenoxy-containing compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
92670-57-0 |
|---|---|
Molecular Formula |
C23H39NO11 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-nitrobenzene |
InChI |
InChI=1S/C23H39NO11/c1-27-6-7-28-8-9-29-10-11-30-12-13-31-14-15-32-16-17-33-18-19-34-20-21-35-23-5-3-2-4-22(23)24(25)26/h2-5H,6-21H2,1H3 |
InChI Key |
NCRWQWUHIZVCQH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)


![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)


![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
![N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine](/img/structure/B14347638.png)
